An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic compound, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development who are interested in the exploration of new pharmacologically active agents.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The fused bicyclic system of a benzene ring and a thiazole ring provides a unique structural motif that can interact with various biological targets. Derivatives of 2-aminobenzothiazole, in particular, have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The incorporation of a morpholine moiety is a common strategy in drug design to enhance pharmacokinetic properties such as solubility and bioavailability. This guide details a synthetic route to a novel derivative combining these two key pharmacophores and outlines the analytical techniques for its structural elucidation.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of the target molecule, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, is approached through a convergent synthesis strategy. The molecule can be disconnected at the exocyclic nitrogen-carbon bond, leading to two key precursors: 4-methyl-1,3-benzothiazol-2-amine (1) and a reactive derivative of N-(3-aminopropyl)morpholine (2) , such as 4-(3-chloropropyl)morpholine .
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis will therefore involve the preparation of these two key intermediates followed by their coupling to yield the final product.
Experimental Protocols
Part 1: Synthesis of 4-methyl-1,3-benzothiazol-2-amine (1)
The synthesis of the benzothiazole core is achieved through the oxidative cyclization of o-tolylthiourea.
Step 1.1: Synthesis of o-tolylthiourea
o-Toluidine is reacted with a source of thiocyanate, such as ammonium thiocyanate, in the presence of an acid to form the corresponding thiourea derivative.
Step 1.2: Oxidative Cyclization to form 4-methyl-1,3-benzothiazol-2-amine (1)
The synthesized o-tolylthiourea undergoes an intramolecular electrophilic cyclization reaction, typically mediated by an oxidizing agent like bromine in a suitable solvent, to yield the desired 2-aminobenzothiazole derivative.[2]
Caption: Synthetic workflow for 4-methyl-1,3-benzothiazol-2-amine.
Part 2: Synthesis of 4-(3-chloropropyl)morpholine (2)
This precursor can be synthesized from morpholine and a suitable three-carbon electrophile.
Step 2.1: N-alkylation of Morpholine
Morpholine is reacted with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate, to yield 4-(3-chloropropyl)morpholine. The use of a dihalogenated propane allows for selective reaction at one end, leaving a chloro group for the subsequent coupling step.
Part 3: Coupling of Precursors to Yield the Final Product
The final step involves the N-alkylation of 4-methyl-1,3-benzothiazol-2-amine with 4-(3-chloropropyl)morpholine.
Step 3.1: Nucleophilic Substitution
A mixture of 4-methyl-1,3-benzothiazol-2-amine (1) and 4-(3-chloropropyl)morpholine (2) is heated in a suitable solvent, such as ethanol, in the presence of a base like potassium carbonate. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the reaction to completion.
Caption: Final coupling step in the synthesis.
Purification: The crude product is purified by column chromatography on silica gel to afford the pure 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine.
Characterization of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
The structural elucidation of the synthesized compound is performed using a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show characteristic signals for all the protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.0 | m | 3H | Aromatic protons of the benzothiazole ring |
| ~6.0-5.5 | t | 1H | NH proton |
| ~3.7 | t | 4H | Morpholine protons (-O-CH2-) |
| ~3.4 | q | 2H | -NH-CH2- |
| ~2.5 | t | 4H | Morpholine protons (-N-CH2-) |
| ~2.4 | s | 3H | -CH3 on the benzothiazole ring |
| ~2.4 | t | 2H | -N-CH2-CH2- |
| ~1.9 | p | 2H | -CH2-CH2-CH2- |
13C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=N (benzothiazole) |
| ~150-120 | Aromatic carbons |
| ~67 | Morpholine carbons (-O-CH2-) |
| ~58 | -N-CH2-CH2- |
| ~54 | Morpholine carbons (-N-CH2-) |
| ~43 | -NH-CH2- |
| ~27 | -CH2-CH2-CH2- |
| ~18 | -CH3 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm-1) | Assignment |
| 3400-3300 | N-H stretching (secondary amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2800 | C-H stretching (aliphatic) |
| 1620-1580 | C=N stretching (benzothiazole ring) |
| 1550-1450 | C=C stretching (aromatic) |
| 1120-1080 | C-O-C stretching (morpholine) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound.
| Parameter | Predicted Value |
| Molecular Formula | C15H21N3OS |
| Molecular Weight | 291.41 g/mol |
| Expected [M+H]+ | 292.1483 |
Potential Applications and Future Research Directions
Derivatives of 2-aminobenzothiazole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The title compound, with its unique combination of a 4-methyl-2-aminobenzothiazole core and a morpholinopropyl side chain, represents a promising candidate for further biological evaluation.
Future research should focus on:
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In vitro biological screening: Evaluating the compound's activity against a panel of cancer cell lines, bacterial strains, and fungal pathogens.
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Enzyme inhibition assays: Investigating the compound's potential to inhibit key enzymes involved in disease pathways, such as kinases or topoisomerases.
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Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the title compound to understand the structural requirements for biological activity and to optimize its pharmacological profile.
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In vivo studies: If promising in vitro activity is observed, further evaluation in animal models of disease will be warranted.
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the novel compound 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. The predicted characterization data provides a solid foundation for the structural verification of the synthesized molecule. Given the well-documented biological importance of the benzothiazole and morpholine scaffolds, this new derivative holds significant potential as a lead compound in drug discovery programs. The detailed protocols and scientific rationale presented herein are intended to facilitate further research and development in this exciting area of medicinal chemistry.
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